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Compound of Interest

Compound Name: Tedizolid-13C,d3

Cat. No.: B12419022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tedizolid-13C,d3, an

isotopically labeled internal standard crucial for the accurate quantification of the oxazolidinone

antibiotic, Tedizolid. This document details its chemical properties, provides insights into its

synthesis, and presents a thorough examination of the analytical methods for its use.

Furthermore, it delves into the mechanism of action, pharmacokinetics, and antimicrobial

activity of its unlabeled counterpart, Tedizolid, supported by quantitative data, detailed

experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Concepts: Introduction to Tedizolid-13C,d3
Tedizolid-13C,d3 is a stable isotope-labeled version of Tedizolid, a potent oxazolidinone

antibiotic. The labeling with one Carbon-13 (¹³C) atom and three deuterium (d₃) atoms on the

methyl group of the tetrazole ring results in a molecule with a higher molecular weight than the

parent compound. This mass difference is the cornerstone of its application as an internal

standard in mass spectrometry-based bioanalytical assays.[1] Its primary function is to correct

for variations in sample preparation and instrument response, thereby ensuring the accuracy

and precision of Tedizolid quantification in complex biological matrices.

Chemical and Physical Properties
The fundamental properties of Tedizolid-13C,d3 are summarized in the table below, providing

essential information for its handling, storage, and use in experimental settings.
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Property Value

Chemical Formula C₁₆[¹³C]H₁₂D₃FN₆O₃

Molecular Weight 374.4 g/mol

CAS Number 2931763-72-1

Appearance Solid

Solubility Soluble in Acetonitrile, DMSO, and Methanol

Storage Recommended storage at -20°C

Synthesis of Tedizolid-13C,d3
While a detailed, publicly available step-by-step synthesis protocol for Tedizolid-13C,d3 is

proprietary, its preparation can be inferred from the known synthetic routes of Tedizolid and

general principles of isotopic labeling. The synthesis involves the introduction of the ¹³C,d₃-

methyl group at the tetrazole moiety.

A plausible synthetic approach, based on patented methods for Tedizolid synthesis, would

involve the coupling of a protected oxazolidinone-phenyl boronic acid derivative with a

brominated pyridinyl-tetrazole intermediate. The key step for isotopic labeling would be the

alkylation of the tetrazole ring with an isotopically labeled methylating agent, such as ¹³C,d₃-

methyl iodide.

The following diagram illustrates a generalized synthetic pathway.

Generalized Synthesis of Tedizolid-13C,d3

Oxazolidinone-phenyl
boronic acid derivative

Suzuki Coupling

Brominated pyridinyl-tetrazole

Protected Tedizolid Precursor

Formation of C-C bond
Alkylation

¹³C,d₃-Methyl Iodide Introduction of isotopic label

Deprotection Tedizolid-13C,d3Final Product
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A generalized synthetic scheme for Tedizolid-13C,d3.

Mechanism of Action of Tedizolid
Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2] It binds to the

50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC). This binding

interaction prevents the formation of a functional 70S initiation complex, a critical step in the

initiation of protein synthesis. By blocking this process, Tedizolid effectively halts the production

of essential bacterial proteins, leading to the cessation of growth and replication of susceptible

bacteria.

The following diagram illustrates the mechanism of action of Tedizolid.
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Tedizolid's inhibition of bacterial protein synthesis.
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Pharmacokinetics of Tedizolid
Understanding the pharmacokinetic profile of Tedizolid is essential for interpreting data from

studies where Tedizolid-13C,d3 is used as an internal standard. Tedizolid is the active moiety

of the prodrug tedizolid phosphate. After administration, tedizolid phosphate is rapidly and

extensively converted to tedizolid by phosphatases.

Pharmacokinetic Parameter Value (for a 200 mg dose)

Bioavailability (oral) ~91%

Time to Peak Plasma Concentration (Tmax) ~3 hours (oral)

Plasma Protein Binding 70-90%

Volume of Distribution (Vd) 67-80 L

Elimination Half-life (t½) ~12 hours

Primary Route of Elimination Feces (as an inactive sulfate conjugate)

Antimicrobial Activity of Tedizolid
Tedizolid exhibits potent activity against a wide range of Gram-positive bacteria, including

resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-

resistant enterococci (VRE). The following table summarizes the minimum inhibitory

concentration (MIC) values for Tedizolid against various clinically relevant bacteria.
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Bacterial Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Staphylococcus aureus

(MRSA)
0.25 0.5

Staphylococcus aureus

(MSSA)
0.25 0.5

Streptococcus pyogenes 0.12 0.25

Streptococcus agalactiae 0.12 0.25

Streptococcus anginosus

group
0.06 0.12

Enterococcus faecalis 0.25 0.5

Enterococcus faecium (VRE) 0.25 0.5

Experimental Protocols: Quantification of Tedizolid
using Tedizolid-13C,d3
The use of Tedizolid-13C,d3 as an internal standard is critical for the accurate quantification of

Tedizolid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Sample Preparation
A validated method for the extraction of Tedizolid from human plasma involves solid-phase

extraction (SPE).

Spiking: To 100 µL of plasma sample, add a known concentration of Tedizolid-13C,d3
solution.

Deproteinization: Add 300 µL of acetonitrile to precipitate proteins.

Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

Solid-Phase Extraction: Load the supernatant onto a pre-conditioned SPE cartridge.
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Washing: Wash the cartridge with a weak organic solvent to remove interferences.

Elution: Elute Tedizolid and Tedizolid-13C,d3 with a strong organic solvent.

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the

mobile phase for LC-MS/MS analysis.

UHPLC-MS/MS Analysis
A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-

MS/MS) method for the simultaneous quantification of Tedizolid and Tedizolid-13C,d3 is

outlined below.

Chromatographic Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm

particle size).

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1%

formic acid in acetonitrile (B).

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray

ionization (ESI+) mode.

Multiple Reaction Monitoring (MRM) Transitions:

Tedizolid: m/z 371.1 → 163.1

Tedizolid-13C,d3: m/z 375.1 → 164.1

The following diagram illustrates a typical experimental workflow for the quantification of

Tedizolid using Tedizolid-13C,d3.
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Experimental Workflow for Tedizolid Quantification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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